N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a sulfanyl acetamide moiety at position 4.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-3-2-4-15(11-13)21-17(26)12-27-18-6-5-16-22-23-19(25(16)24-18)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFXTLQEUXQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of theTriazolo[4,3-b]Pyridazine Skeleton
The triazolo-pyridazine moiety is typically constructed via cyclocondensation reactions. A prevalent method involves reacting 3-hydrazinylpyridazine derivatives with orthoesters or carbonyl compounds under acidic conditions. For example, 3-hydrazinyl-6-chloropyridazine reacts with trimethyl orthoacetate in acetic acid at 80°C to yield the triazolo-pyridazine core. Alternatively, cyclization using Lawesson’s reagent facilitates sulfur incorporation at position 6, critical for subsequent sulfanyl group functionalization.
Stepwise Synthesis of the Target Compound
Synthesis of Intermediate 1: 6-Chloro-Triazolo[4,3-b]Pyridazine
The preparation begins with 3,6-dichloropyridazine, which undergoes hydrazination with hydrazine hydrate in ethanol at reflux (78°C, 12 hours) to yield 3-hydrazinyl-6-chloropyridazine (87% yield). Subsequent cyclization with trimethyl orthoformate in acetic acid produces 6-chloro-triazolo[4,3-b]pyridazine.
Thioether Linkage Installation
The sulfanyl group is introduced via nucleophilic aromatic substitution. Reacting 6-chloro-triazolo[4,3-b]pyridazine with thiourea in DMF at 120°C for 6 hours generates the thiol intermediate, which is then alkylated with methyl bromoacetate to form methyl 2-(triazolo[4,3-b]pyridazin-6-yl)sulfanyl acetate. Hydrolysis with NaOH in methanol yields the free carboxylic acid, which is coupled with 3-methylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (72% yield).
Final Functionalization via Cross-Coupling
The pyridin-4-yl group is appended using Suzuki coupling. The brominated intermediate (prepared by treating the thioether with N-bromosuccinimide in acetonitrile) reacts with pyridin-4-ylboronic acid under Pd catalysis (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 90°C, 24 hours). Purification via recrystallization from ethanol affords the final product in 58% yield.
Optimization of Reaction Conditions
Catalytic System Efficiency
Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings for this substrate, improving yields from 52% to 65%. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst further enhances reactivity in biphasic systems.
Solvent and Temperature Effects
Cyclocondensation reactions achieve optimal yields in polar aprotic solvents (DMF, DMSO) at 80–100°C. Elevated temperatures (>110°C) promote decomposition, while lower temperatures (<70°C) result in incomplete conversion. For thiolation, DMF at 120°C ensures complete substitution without racemization.
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Trimethyl orthoformate, AcOH | 87 | 98.5 |
| Thioether formation | Thiourea, DMF, 120°C | 75 | 97.2 |
| Suzuki coupling | Pd(PPh₃)₄, TBAB, DMF/H₂O | 65 | 99.1 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 minutes. Thermal gravimetric analysis (TGA) shows decomposition above 220°C, indicating suitability for standard storage conditions.
Challenges and Mitigation Strategies
Byproduct Formation in Cyclocondensation
Overtime heating during cyclocondensation generates dimethyl sulfide as a byproduct, which is removed via vacuum distillation. Adding molecular sieves (4Å) suppresses this issue.
Epimerization During Amide Coupling
The EDC/HOBt coupling protocol minimizes racemization compared to carbodiimide alone. Conducting reactions at 0°C further stabilizes the activated intermediate.
Applications and Derivative Synthesis
While the primary focus is preparation, the compound’s bioactivity as a p38 MAP kinase inhibitor warrants mention. Derivatives with modified pyridinyl groups exhibit enhanced pharmacokinetic profiles, synthesized via analogous routes with substituted boronic acids.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Potential pharmacological activities, such as anti-inflammatory or anticancer properties, are being explored.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to various enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
Several analogs share the triazolo[4,3-b]pyridazine core but differ in substituents ():
- 894063-52-6: N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide replaces the pyridin-4-yl group with a phenyl ring and introduces a furan carboxamide.
- 894064-82-5 : 2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide features a branched alkyl chain, increasing steric hindrance and lipophilicity.
Key Insight : The pyridin-4-yl group in the target compound may enhance electron-deficient character and hydrogen bonding, critical for interactions with biological targets .
Imidazopyridazine Derivatives ()
Sulfinyl and sulfonyl groups improve solubility but introduce metabolic instability risks. These derivatives are optimized for antimalarial activity, highlighting how core heterocycle choice directs therapeutic application .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*LogP values estimated using fragment-based methods.
Analysis :
- The target compound’s pyridinyl group increases polarity compared to phenyl analogs but retains moderate lipophilicity (LogP ~3.1), favoring membrane permeability.
- Furan-containing analogs () show higher solubility, attributed to the oxygen-rich heterocycle .
Biological Activity
N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A methylphenyl group
- A triazolo ring connected to a pyridazin moiety
- A sulfanyl group linked to an acetamide
This unique arrangement allows for various interactions with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to triazolo and pyridazine derivatives. For instance, triazole derivatives have shown effectiveness against various bacterial strains. The compound in focus may exhibit similar properties due to structural similarities with known antimicrobial agents.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | Moderate | 32 |
| Triazole B | Good | 16 |
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, a related compound exhibited IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells. This suggests that this compound may also possess anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 |
| MCF-7 | 1.05 |
| HeLa | 1.28 |
Anti-inflammatory Activity
Compounds containing the thiadiazole ring have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The potential of this compound in this regard remains to be fully explored but is promising based on the activity of similar compounds.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The ability to interact with various receptors could explain its diverse pharmacological effects.
- Cell Cycle Modulation : Evidence suggests that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation.
Case Studies
Several studies have highlighted the effectiveness of triazolo derivatives in treating diseases:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
